Cas no 19168-71-9 (Azepan-2-ylmethanol)
Azepan-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- Azepan-2-ylmethanol
- 2-Azepanylmethanol
- (R,S)-2-Cyclohexyl-2-phenylglycin
- (R,S)-2-perhydroazepinylmethanol
- (RS)-2-Azepanmethanol
- 2-Hydroxymethyl-hexahydro-1H-azepine
- 2-hydroxymethyl-tetrahydro-1H-azepinone
- 3-(hydroxymethyl)homopiperidine
- AG-G-02908
- amino(cyclohexyl)phenylacetic acid
- azepan-2-yl-methanol
- FT-0640464
- hexahydroazepin-2-yl-methanol
- KB-166959
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- MDL: MFCD00457605
- Inchi: 1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2
- InChI Key: SAHMJQZPPPFESV-UHFFFAOYSA-N
- SMILES: OCC1CCCCCN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Azepan-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM300656-1g |
Azepan-2-ylmethanol |
19168-71-9 | 95% | 1g |
$355 | 2021-06-09 | |
| Chemenu | CM300656-5g |
Azepan-2-ylmethanol |
19168-71-9 | 95% | 5g |
$1122 | 2021-06-09 | |
| TRC | B408225-10mg |
azepan-2-ylmethanol |
19168-71-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408225-50mg |
azepan-2-ylmethanol |
19168-71-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B408225-100mg |
azepan-2-ylmethanol |
19168-71-9 | 100mg |
$ 135.00 | 2022-06-07 | ||
| abcr | AB294734-250 mg |
2-Azepanylmethanol; 95% |
19168-71-9 | 250 mg |
€357.80 | 2023-07-20 | ||
| abcr | AB294734-1 g |
2-Azepanylmethanol; 95% |
19168-71-9 | 1 g |
€587.60 | 2023-07-20 | ||
| Chemenu | CM300656-1g |
Azepan-2-ylmethanol |
19168-71-9 | 95% | 1g |
$437 | 2023-02-17 | |
| abcr | AB294734-250mg |
2-Azepanylmethanol, 95%; . |
19168-71-9 | 95% | 250mg |
€357.80 | 2025-02-16 | |
| abcr | AB294734-1g |
2-Azepanylmethanol, 95%; . |
19168-71-9 | 95% | 1g |
€587.60 | 2025-02-16 |
Azepan-2-ylmethanol Suppliers
Azepan-2-ylmethanol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Azepan-2-ylmethanol
Introduction to Azepan-2-ylmethanol (CAS No. 19168-71-9)
Azepan-2-ylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 19168-71-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic amine derivative features a seven-membered azepane ring substituted with a hydroxymethyl group at the 2-position. Its unique structural framework makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and drug development.
The molecular structure of Azepan-2-ylmethanol consists of a saturated heterocyclic core, which contributes to its stability and reactivity. The presence of the hydroxymethyl functional group (-CH₂OH) at the 2-position of the azepane ring introduces a site for further chemical modifications, enabling the synthesis of more complex derivatives. This compound has garnered attention due to its potential applications in the design of novel therapeutic agents.
In recent years, Azepan-2-ylmethanol has been explored as a building block in the development of small-molecule drugs. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting its utility in constructing molecules with specific biological activities. For instance, derivatives of azepane have been investigated for their potential roles in modulating neurological and cardiovascular functions.
One of the most promising areas of research involving Azepan-2-ylmethanol is its application in the synthesis of GABA receptor modulators. Gamma-aminobutyric acid (GABA) is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Modulators of GABA receptors have been widely used in treating conditions such as anxiety, epilepsy, and insomnia. The azepane core, with its ability to interact with biological targets, makes Azepan-2-ylmethanol a compelling candidate for developing new GABAergic drugs.
Moreover, studies have indicated that Azepan-2-ylmethanol can serve as a precursor for creating novel antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes and cell membranes, potentially leading to the development of antibiotics with improved efficacy and reduced resistance profiles. This aligns with the ongoing global effort to combat antibiotic-resistant pathogens.
The synthesis of Azepan-2-ylmethanol typically involves multi-step organic reactions, starting from commercially available precursors such as cyclohexanone or cyclopentanone. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance yield and purity. These advancements underscore the compound's significance in synthetic organic chemistry.
Recent research has also highlighted the role of Azepan-2-ylmethanol in designing kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are implicated in various diseases, including cancer. By incorporating the azepane scaffold into kinase inhibitors, researchers aim to develop drugs that selectively target aberrant signaling pathways while minimizing side effects.
In conclusion, Azepan-2-ylmethanol (CAS No. 19168-71-9) represents a versatile and promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting neurological disorders, antimicrobial infections, and cancer. As research continues to uncover new therapeutic possibilities, compounds like Azepan-2-ylmethanol are poised to play a pivotal role in shaping the future of drug discovery and development.
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